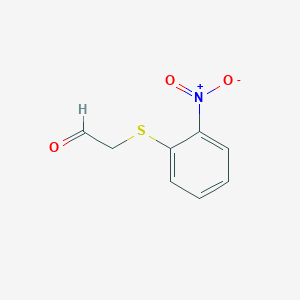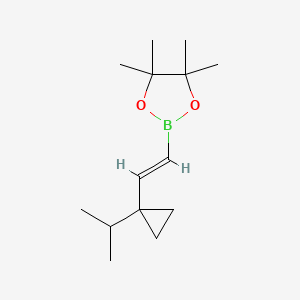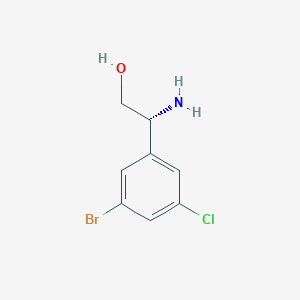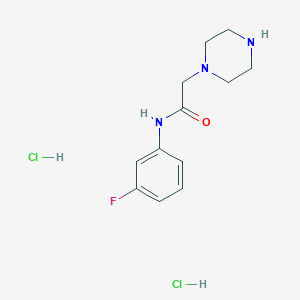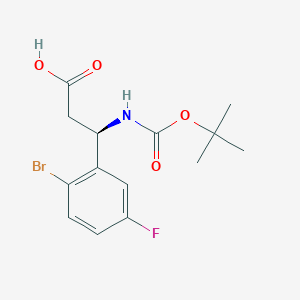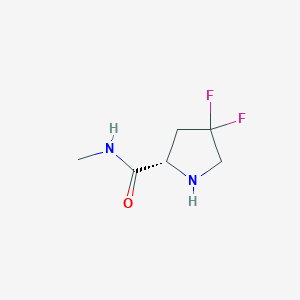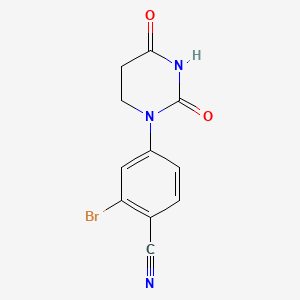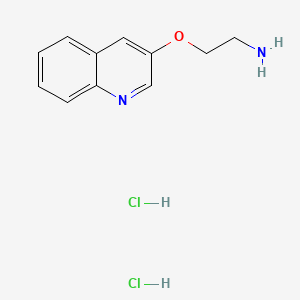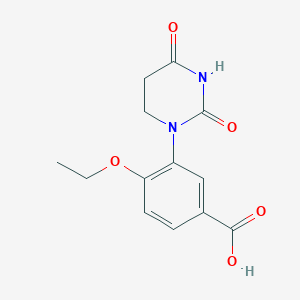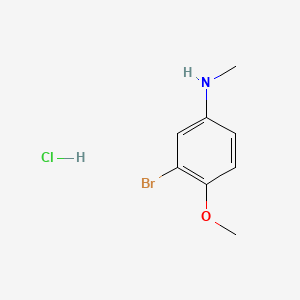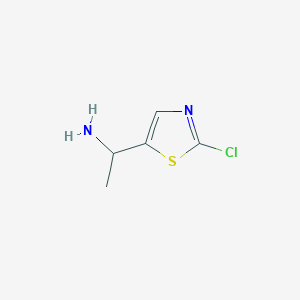
1-(2-Chloro-thiazol-5-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 2-chloro-1,3-thiazole with ethanamine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol .
Industrial Production Methods
In industrial settings, the production of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine may involve large-scale batch or continuous processes. The reaction parameters are optimized to ensure high yield and purity of the product. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiols .
Scientific Research Applications
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials such as liquid crystals and sensors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazole: A precursor in the synthesis of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine.
Thiazole: The parent compound with a similar structure but lacking the chlorine and ethanamine groups.
1,3-thiazol-5-yl)ethan-1-amine: A similar compound without the chlorine atom.
Uniqueness
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine is unique due to the presence of both the chlorine atom and the ethanamine group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications .
Properties
Molecular Formula |
C5H7ClN2S |
|---|---|
Molecular Weight |
162.64 g/mol |
IUPAC Name |
1-(2-chloro-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7ClN2S/c1-3(7)4-2-8-5(6)9-4/h2-3H,7H2,1H3 |
InChI Key |
HTYCVTSICUIIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(S1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


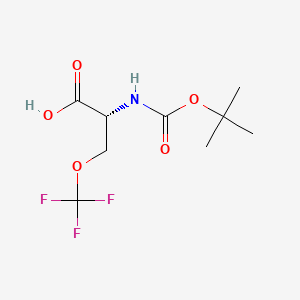
![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)
![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)
![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)
